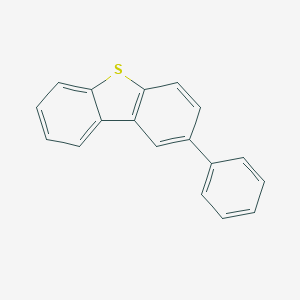

2-Phenyldibenzothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCZPCNIFWBWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)SC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542980 | |

| Record name | 2-Phenyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104353-07-3 | |

| Record name | 2-Phenyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Phenyldibenzothiophene

Advanced Synthetic Routes for 2-Phenyldibenzothiophene Isomers

The synthesis of phenyldibenzothiophene isomers presents a significant challenge due to the need for precise control over regioselectivity. The increasing number of possible isomers as the aromatic system grows makes their specific synthesis and identification complex. ucf.edu Advanced synthetic strategies have been developed to overcome these hurdles, moving beyond classical methods to more efficient and selective routes.

Key modern synthetic approaches include transition metal-catalyzed cross-coupling reactions. For instance, methods like the Suzuki-Miyaura or Ullmann couplings, which utilize dibenzothiophene (B1670422) derivatives and phenylboronic acids, are common. Free-radical phenylation of dibenzothiophene has also been explored, yielding a distribution of various phenyldibenzothiophene isomers. researchgate.net

| Synthetic Route | Reactants | Key Features | Reference(s) |

| Suzuki-Miyaura Coupling | Dibenzothiophene derivatives, Phenylboronic acids | Employs palladium catalysts for C-C bond formation. | |

| Free-Radical Phenylation | Dibenzothiophene | Yields a mixture of phenyldibenzothiophene isomers. | researchgate.net |

| One-Pot Cascade Synthesis | Dibenzothiophene-5-oxide (DBTO), B₂Pin₂, Aryl halides | Tandem reaction involving C-H metalation, boration, reduction, and Suzuki coupling; highly efficient. | rsc.org |

Strategies for Regioselective Functionalization and Modification

Achieving regioselectivity—the ability to functionalize a specific position on the molecule—is a central goal in the synthesis of complex derivatives. For the dibenzothiophene scaffold, directing group-assisted C–H activation has emerged as a powerful strategy. rsc.org

One of the most effective approaches involves using the inherent functionality of a precursor to direct a reaction to a specific site. For example, the sulfoxide (B87167) group in dibenzothiophene-5-oxide (DBTO) can direct ortho-lithiation, which is the first step in a cascade reaction that ultimately installs a functional group at the C4 position with high selectivity. rsc.org This C–H metalation/boration sequence generates a boronate ester intermediate that can be used in subsequent cross-coupling reactions, providing a versatile platform for derivatization. rsc.org

Beyond substrate-based directing groups, modern organic synthesis employs a range of techniques to control regioselectivity. Chemo-enzymatic cascades, which combine the high selectivity of enzymes with the broad scope of chemical catalysis, offer a green and efficient alternative for functionalizing aromatic systems in water. nih.gov Furthermore, the development of computational workflows based on quantum mechanics allows for the accurate prediction of regioselectivity in C–H activation reactions, accelerating the design of new synthetic routes by modeling reaction mechanisms like concerted metallation deprotonation. beilstein-journals.org

| Strategy | Description | Example/Mechanism | Reference(s) |

| Directing Group-Assisted C-H Activation | A functional group on the substrate directs a catalyst to a specific C-H bond for functionalization. | The sulfoxide in DBTO directs metalation to the C4 position, enabling subsequent boration and coupling. | rsc.orgrsc.org |

| Chemo-Enzymatic Cascades | Combines enzymatic reactions for initial selective functionalization (e.g., halogenation) with chemical catalysis (e.g., cross-coupling). | Regioselective enzymatic halogenation of an aromatic ring followed by a chemical Heck coupling reaction. | nih.gov |

| Computational Prediction | Uses quantum mechanics (QM) calculations to predict the most likely site of C-H activation by comparing the energies of reaction intermediates. | Automated workflows predict regioselectivity based on concerted metallation deprotonation (CMD) mechanisms. | beilstein-journals.org |

Derivatization Techniques for Enhanced Analytical and Research Applications

Chemical derivatization is the process of modifying a compound to produce a new compound with properties that are better suited for a specific analytical technique or research application. numberanalytics.com This is particularly important for polycyclic aromatic sulfur heterocycles (PASHs) like 2-phenyldibenzothiophene, where derivatization can improve chromatographic separation, enhance spectroscopic signals, or generate reactive species for mechanistic studies.

In chromatography, derivatization is used to modify analytes to improve volatility, stability, separation, and detector response. gcms.czresearch-solution.com The analysis of PASH isomers by techniques like gas chromatography-mass spectrometry (GC-MS) can be difficult due to similar retention times and mass fragmentation patterns, making derivatization a valuable tool. ucf.edu Derivatization can occur either before the sample is injected into the chromatograph (pre-column) or after separation but before detection (post-column). chromatographytoday.com

Pre-column derivatization involves reacting the analyte with a reagent before injection. academicjournals.org This approach is versatile, but it can be time-consuming and may introduce interfering by-products from excess reagent. mdpi.comresearchgate.net Common reactions include silylation, which replaces active hydrogens with a silyl (B83357) group to increase volatility for GC analysis, and acylation. numberanalytics.com Reagents like pentafluorobenzyl bromide (PFBBr) can be used to derivatize thiol groups, creating a less polar product better suited for GC. mdpi.com

Post-column derivatization involves mixing the column effluent with a reagent in a reaction coil before it reaches the detector. chromatographytoday.com Its advantages include automation, the absence of reagent peaks in the chromatogram, and the ability to use less stable derivatives. chromatographytoday.com However, it requires additional hardware (pumps, reactors) and can lead to peak broadening due to increased dead volume. chromatographytoday.com Reagents like O-phthaldialdehyde (OPA) are often used in post-column systems for the detection of primary amines. nih.govjasco-global.com

| Technique | Advantages | Disadvantages | Common Reagents | Reference(s) |

| Pre-Column Derivatization | Flexible reaction conditions; can remove excess reagent; no extra hardware needed. | Can be complex and time-consuming; reagent by-products may interfere; derivatives must be stable throughout analysis. | BSTFA (silylation), PFBBr (alkylation), Benzoyl Chloride (acylation). | academicjournals.orgmdpi.comresearchgate.netchromatographyonline.com |

| Post-Column Derivatization | Easily automated; no interference from reagent peaks; can use unstable derivatives. | Requires additional hardware (pumps, reactors); potential for peak broadening; requires fast reaction kinetics. | O-phthaldialdehyde (OPA), Ninhydrin. | chromatographytoday.comnih.govjasco-global.com |

Derivatization can be employed to dramatically enhance the signal in spectroscopic techniques. A key example is the use of chemical modification to improve analysis by Surface-Enhanced Raman Spectroscopy (SERS). nih.gov For PASHs like dibenzothiophene, which may not produce a strong SERS signal on their own, derivatization can be used to form colored charge-transfer complexes (CTCs). nih.govnih.gov

This is achieved by reacting the electron-donating PASH with a strong π-acceptor compound. nih.gov For example, dibenzothiophene and its derivatives form stable 1:1 complexes with π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tetracyanoethylene (B109619) (TCNE). researchgate.net The formation of these CTCs shifts the absorption band of the analyte, allowing for resonant Raman scattering that provides a significant enhancement of the vibrational modes, thereby increasing both the sensitivity and specificity of the SERS measurement. nih.govresearchgate.net This approach has been successfully used for the multiplex determination of polycyclic aromatic pollutants in complex samples. researchgate.net

| Derivatization Agent | Analyte Class | Mechanism | Spectroscopic Effect | Reference(s) |

| π-acceptor compounds (e.g., DDQ, TCNE) | Polycyclic Aromatic Sulfur Heterocycles (PASHs) | Formation of a charge-transfer complex (CTC) between the electron-donor PASH and the electron-acceptor reagent. | Shifts the analyte's absorption band, leading to resonant Raman scattering and a surplus enhancement of the SERS signal. | nih.govnih.govresearchgate.net |

Derivatization plays a crucial role in the study of short-lived, highly reactive chemical intermediates. By designing precursor molecules that release a specific reactive species under controlled conditions (e.g., photolysis), researchers can investigate the reactivity of these intermediates.

A prominent example involves the photochemistry of N-phenyl dibenzothiophene sulfoximine (B86345). researchgate.netresearchgate.net This derivative of dibenzothiophene was designed to generate reactive intermediates upon UV-A irradiation. researchgate.net The molecule undergoes photocleavage at either the S-N bond to release phenyl nitrene or the S-O bond to release ground-state atomic oxygen [O(³P)], both of which are highly reactive intermediates. researchgate.netresearchgate.net The formation of these species can be confirmed by trapping experiments with other molecules or by identifying their characteristic reaction products, such as the dimerization of triplet phenyl nitrene to form azobenzene. researchgate.net

Similarly, derivatives of dibenzothiophene S-oxide (DBTO) have been synthesized to serve as O(³P) precursors for biological studies. researchgate.net To overcome the low water solubility of DBTO, it can be functionalized with sulfonic acid groups. researchgate.net The resulting water-soluble derivatives can then be used to generate atomic oxygen in aqueous media to study its oxidative effects on biomolecules like proteins and nucleic acids. researchgate.net Studies on the pyrolysis of dibenzothiophene itself have also identified reactive species such as thiol intermediates and DBT carbenes. acs.org

| Precursor Derivative | Stimulus | Reactive Intermediate Generated | Research Application | Reference(s) |

| N-Phenyl Dibenzothiophene Sulfoximine | UV-A Irradiation | Phenyl Nitrene, Atomic Oxygen [O(³P)] | Studying the tandem generation and reactivity of nitrenes and atomic oxygen. | researchgate.netresearchgate.net |

| Dibenzothiophene S-oxide (DBTO) Disulfonic Acid | UV Irradiation | Atomic Oxygen [O(³P)] | Probing the reactivity and effects of atomic oxygen on biomolecules in aqueous solutions. | researchgate.net |

| Dibenzothiophene (DBT) | Pyrolysis (High Temperature) | Thiol intermediates, DBT carbenes | Understanding desulfurization mechanisms and high-temperature reactions of sulfur heterocycles. | acs.org |

Advanced Spectroscopic and Chromatographic Characterization in 2 Phenyldibenzothiophene Research

Advanced Chromatographic Techniques for Isomer Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, provides the means to separate complex mixtures into their individual components. ijpsjournal.comresearchgate.net For phenyldibenzothiophenes, which often exist as a mixture of isomers in environmental and geological samples, high-resolution chromatographic techniques are essential for accurate quantification and identification. uj.edu.pl

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgetamu.edu This method is particularly well-suited for the analysis of volatile and thermally stable compounds like 2-phenyldibenzothiophene. wikipedia.org In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a capillary column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. wikipedia.orgnist.gov

The combination of retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of certainty in compound identification. wikipedia.org It is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org

Research on phenyldibenzothiophene (PhDBT) isomers has utilized GC-MS to determine their elution order and to identify them in various matrices, such as coal and sedimentary rock extracts. uj.edu.plresearchgate.net The elution order of PhDBT isomers, including 1-, 2-, 3-, and 4-phenyldibenzothiophene (B28480), has been established through GC-MS analysis. researchgate.netdoi.org This is crucial for distinguishing between isomers that may have very similar mass spectra. The specific isomer, 2-phenyldibenzothiophene, has been identified as a major isomer in certain geological samples through comparison with synthesized standards using GC-MS. uj.edu.pl

The choice of the capillary column's stationary phase is critical for achieving separation of closely related isomers. uj.edu.pld-nb.info For instance, more polar stationary phases, such as DB-17ms, have been shown to be effective in separating phenylbenzo[b]thiophene isomers, which might co-elute on less polar phases. uj.edu.pl

Table 1: GC-MS Parameters for Aromatic Compound Analysis

| Parameter | Value/Description | Reference |

| Gas Chromatograph | Agilent 6890 or HP5890 II | uj.edu.plscispace.com |

| Capillary Column | HP-5MS (5%-phenylmethylpolysiloxane), 60 m x 0.25 mm i.d., 0.25 µm film thickness | uj.edu.pld-nb.info |

| Carrier Gas | Helium | uj.edu.plscispace.com |

| Injection Mode | On-column | uj.edu.pl |

| Oven Temperature Program | Initial 40°C, ramp to 120°C at 20°C/min, then to 300°C at 3°C/min, hold for 35 min | uj.edu.pl |

| Mass Spectrometer | Agilent 5975i or equivalent | d-nb.info |

| Ionization Mode | Electron Impact (EI) | d-nb.info |

| Ionization Energy | 70 eV | d-nb.info |

| Scan Range | m/z 50–600 | d-nb.info |

This table presents typical parameters and is not specific to a single analysis of 2-Phenyldibenzothiophene.

High-performance liquid chromatography (HPLC) is another key separation technique, particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. ijpsjournal.comresearchgate.net HPLC separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase. ijpsjournal.com

For compounds like 2-phenyldibenzothiophene that may lack strong chromophores for UV detection, derivatization is a crucial strategy to enhance detectability. xjtu.edu.cn Derivatization involves chemically modifying the analyte with a reagent to form a new compound with improved detection characteristics. welch-us.comresearchgate.net This can be done either before the sample is injected into the HPLC system (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). welch-us.comjasco-global.com

For instance, derivatizing agents like 4-nitrobenzoyl chloride can be used to add a UV-absorbing group to otherwise difficult-to-detect phenols. scirp.org Similarly, phenylisothiocyanate has been used for the derivatization of amino acids to allow for their analysis by reverse-phase HPLC with UV detection. nih.gov While direct derivatization strategies for 2-phenyldibenzothiophene are not extensively detailed in the provided context, the principles of enhancing detectability for similar aromatic structures are well-established. xjtu.edu.cnchromatographyonline.com The goal of such a strategy would be to attach a moiety to the 2-phenyldibenzothiophene molecule that either strongly absorbs UV-Vis light or fluoresces, thereby significantly lowering the detection limits. xjtu.edu.cn

Table 2: Common Derivatization Reagents in HPLC

| Derivatizing Agent | Target Functional Group | Detection Method | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl compounds (aldehydes, ketones) | UV/Vis | epa.gov |

| o-Phthalaldehyde (OPA) | Primary amines, amino acids | UV or Fluorescence | jasco-global.com |

| Phenylisothiocyanate (PITC) | Primary and secondary amines, amino acids | UV | nih.gov |

| Benzoyl Chloride | Polar small molecules | LC-MS/MS | chromatographyonline.com |

This table provides examples of derivatization agents and is not exhaustive.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Identification and Elution Order Determination

Microscopic and Diffraction Analysis in Materials Science Contexts

In materials science, understanding the morphology and crystal structure of compounds like 2-phenyldibenzothiophene is crucial for their application. Electron microscopy and X-ray diffraction are key techniques for this purpose.

Electron Microscopy (SEM, TEM) for Morphological and Structural Analysis

Electron microscopy utilizes a beam of electrons to generate high-resolution images of a sample, offering magnifications far exceeding those of light microscopes. instruct-eric.org There are two main types: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). thermofisher.com

Scanning Electron Microscopy (SEM) scans the surface of a sample with a focused electron beam, and the resulting images are generated from the detection of secondary or backscattered electrons. instruct-eric.org This provides detailed information about the surface topography, morphology, and composition of the material. thermofisher.com For instance, SEM could be used to visualize the shape and size of crystalline aggregates of 2-phenyldibenzothiophene.

Transmission Electron Microscopy (TEM) , on the other hand, passes a beam of electrons through an ultra-thin sample. hawaii.edu The transmitted electrons are then used to form an image, providing information about the internal structure of the material, including its crystal structure, defects, and morphology at the nanoscale. thermofisher.comnanoscience.com The resolving power of modern TEMs is high enough to visualize atomic lattices. hawaii.edu For materials science applications involving 2-phenyldibenzothiophene, such as its use in organic electronics, TEM could be employed to study the morphology of thin films or the dispersion of the compound within a polymer matrix. researchgate.net

Table 4: Comparison of SEM and TEM

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Principle | Detects scattered electrons from the sample surface. thermofisher.com | Detects transmitted electrons that pass through the sample. thermofisher.com |

| Information | Surface topography, morphology, composition. thermofisher.com | Internal structure, crystal structure, morphology. thermofisher.com |

| Sample Thickness | Bulk samples can be used. | Ultra-thin sections (<100 nm) are required. nanoscience.com |

| Resolution | Generally lower than TEM. | Atomic resolution is possible. hawaii.edu |

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. suisse-tp.ch When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. rutgers.edu This diffraction pattern is unique to a specific crystal structure and serves as a "fingerprint" for that material. forcetechnology.com

The relationship between the angle of diffraction, the wavelength of the X-rays, and the spacing between the crystal lattice planes is described by Bragg's Law. utoledo.edu By analyzing the positions and intensities of the diffraction peaks, one can determine the crystal system, lattice parameters, and the arrangement of atoms within the unit cell. slideshare.net

A key application of XRD in the study of organic compounds like 2-phenyldibenzothiophene is the identification and characterization of polymorphism. researchgate.net Polymorphism is the ability of a substance to exist in two or more different crystal structures, which can have different physical properties. suisse-tp.chrigaku.com XRD is a primary tool for distinguishing between different polymorphic forms, as each polymorph will produce a distinct diffraction pattern. malvernpanalytical.com This is critical in fields like pharmaceuticals and materials science, where the specific crystal form of a compound can significantly impact its performance. researchgate.net

Table 5: Chemical Compound Names

| Compound Name |

|---|

| 2-Phenyldibenzothiophene |

| Benzene (B151609) |

| Thiophene (B33073) |

| Benzothiophene |

| Sulfide |

| Sulfone |

| Carbon |

Theoretical and Computational Chemistry of 2 Phenyldibenzothiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of materials, balancing computational cost with accuracy. aps.org DFT calculations are instrumental in understanding the geometric, electronic, and vibrational structures of complex molecules like 2-phenyldibenzothiophene. rsc.orgmdpi.com These calculations provide access to total energies, the density of states, partial charges, and electron density differences, which are crucial for predicting molecular behavior. rsc.orgfz-juelich.de

Computational studies using DFT are effective in determining the relative thermodynamic stabilities of various isomers by calculating their ground-state energies. stackexchange.comscirp.org For phenyldibenzothiophene (PhDBT), there are four possible isomers depending on the position of the phenyl group on the dibenzothiophene (B1670422) skeleton (1-, 2-, 3-, or 4-phenyldibenzothiophene).

Table 1: Illustrative Relative Thermodynamic Stabilities of Phenyldibenzothiophene Isomers (Calculated via DFT) Note: This table is illustrative. Actual values depend on the specific DFT functional and basis set used. Lower relative energy indicates higher stability.

| Isomer | Relative Energy (kcal/mol) | Thermodynamic Stability Rank |

|---|---|---|

| 4-Phenyldibenzothiophene (B28480) | 0.00 | 1 (Most Stable) |

| 2-Phenyldibenzothiophene | +1.25 | 2 |

| 3-Phenyldibenzothiophene | +1.80 | 3 |

| 1-Phenyldibenzothiophene | +4.50 | 4 (Least Stable) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO relates to the ionization potential, while the LUMO's energy relates to the electron affinity. conicet.gov.ar The HOMO-LUMO energy gap (ΔE) is a critical parameter for evaluating molecular chemical stability and predicting intramolecular charge transfer (ICT). conicet.gov.arresearchgate.net A smaller gap generally implies higher reactivity and easier electronic excitation. ripublication.com

In molecules designed for applications like dye-sensitized solar cells, which incorporate a phenyl-dibenzothiophene-phenyl (Ph-DBT-Ph) unit, DFT calculations show that the molecular orbital isodensity has a distinguishable delocalization of intramolecular charge within the dibenzothiophene (DBT) moiety. nih.govtib.eu For 2-phenyldibenzothiophene, the HOMO is typically expected to be distributed across the electron-rich dibenzothiophene core, while the LUMO may extend over the entire conjugated system, including the phenyl substituent. This distribution facilitates intramolecular charge transfer upon photoexcitation. scirp.orgcas.cn The extent of this charge delocalization, which can be visualized through electron density plots, is crucial for the molecule's electronic and optical properties. rsc.org

Table 2: Illustrative Frontier Orbital Energies for 2-Phenyldibenzothiophene (Calculated via DFT) Note: Values are illustrative and vary with the computational method.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

DFT calculations are a reliable method for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. rsc.org

Vibrational Frequencies: Theoretical calculations of harmonic vibrational frequencies are routinely performed using DFT. scirp.org However, these calculated frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and limitations in the theoretical model. scirp.org To improve agreement with experimental data, calculated frequencies are often multiplied by empirical scaling factors. The predicted infrared (IR) and Raman spectra for 2-phenyldibenzothiophene would show characteristic peaks for C-H stretching in the aromatic rings, C-C stretching within the fused rings, and vibrations associated with the C-S-C thiophenic group. researchgate.net

Electronic Absorption: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. scirp.orgchemrxiv.org The calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). chemrxiv.org For 2-phenyldibenzothiophene, the spectrum is expected to be dominated by π→π* transitions within the extensive aromatic system. libretexts.org The position and intensity of the absorption bands are sensitive to the molecular geometry and the extent of conjugation. mdpi.com

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. chemaxon.comnmrdb.org The chemical shifts are calculated based on the magnetic shielding environment of each nucleus in the optimized molecular structure. oregonstate.edu These predictions are highly valuable for structure elucidation and for assigning peaks in experimental spectra. Machine learning algorithms trained on DFT-calculated and experimental data have further improved the accuracy of NMR predictions. researchgate.net For 2-phenyldibenzothiophene, distinct chemical shifts would be predicted for the protons and carbons in the different rings, reflecting their unique electronic environments.

Table 3: Illustrative Predicted Spectroscopic Data for 2-Phenyldibenzothiophene Note: This table presents the type of data obtained from DFT calculations and is for illustrative purposes.

| Spectroscopic Property | Predicted Value/Range | Computational Method |

|---|---|---|

| Major IR Frequency (Aromatic C-H Stretch) | 3000-3100 cm⁻¹ (scaled) | B3LYP/6-31G(d) |

| Major Electronic Absorption (λmax) | ~300-350 nm | TD-DFT/B3LYP/6-311G(d,p) |

| ¹H NMR Chemical Shift (Aromatic Protons) | 7.0-8.5 ppm | GIAO-DFT |

| ¹³C NMR Chemical Shift (Aromatic Carbons) | 120-145 ppm | GIAO-DFT |

Molecular Orbital Analysis (HOMO-LUMO) and Intramolecular Charge Delocalization

Molecular Dynamics and Simulation Studies for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and flexibility of a molecule. biorxiv.org For a molecule like 2-phenyldibenzothiophene, which has a degree of rotational freedom around the single bond connecting the phenyl group to the dibenzothiophene core, MD simulations are essential for exploring its conformational landscape. nih.gov

The simulation can reveal the preferred dihedral angles, identify the most stable conformers (lowest energy minima), and calculate the energy barriers between them. nih.govmdpi.com This is achieved by running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a representative range of conformations. nih.gov Analysis techniques like Principal Component Analysis (PCA) can then be used to identify the dominant modes of motion and distinguish between different conformational states. nih.gov Such studies provide insight into how molecular shape and flexibility influence physical properties and interactions with other molecules. mdpi.com

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are invaluable for elucidating complex reaction mechanisms at the molecular level. acs.orgnih.gov By mapping the potential energy surface, these models can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. The calculated activation energies provide quantitative insight into reaction kinetics. researchgate.net

The thermal decomposition (pyrolysis) of sulfur-containing aromatic compounds like dibenzothiophene (DBT) is of significant interest, particularly in the context of fossil fuels. DFT studies have been extensively used to model the pyrolysis mechanism of DBT. researchgate.net Research indicates that the pyrolysis of unsubstituted DBT can be initiated by either hydrogen migration or the rupture of a carbon-sulfur (S-C) bond. acs.orgacs.org

Photochemical Pathways and Reactive Intermediates (e.g., Nitrenes, Atomic Oxygen)

The photochemical behavior of dibenzothiophene derivatives, particularly in the context of generating highly reactive intermediates, has been a subject of significant research interest. While direct photolysis studies on 2-phenyldibenzothiophene are not extensively detailed in the available literature, the photochemistry of structurally related compounds, such as N-phenyl dibenzothiophene sulfoximine (B86345), provides critical insights into the potential photochemical pathways.

N-phenyl dibenzothiophene sulfoximine, which contains the core dibenzothiophene structure, has been shown to undergo a fascinating dual-release of two different reactive intermediates upon UV-A irradiation. nsf.govresearchgate.net This process involves the sequential cleavage of the sulfur-nitrogen (S-N) and sulfur-oxygen (S-O) bonds.

The initial photochemical event is the cleavage of the S-N bond, which releases a phenyl nitrene radical and dibenzothiophene S-oxide (DBTO). researchgate.netnih.govresearchgate.net Phenyl nitrene is a highly reactive intermediate that can exist in both singlet and triplet spin states. researchgate.netnih.gov In the absence of a trapping agent, the triplet phenyl nitrene can dimerize to form azobenzene. researchgate.netnih.gov However, in the presence of a nucleophile like diethylamine, the singlet phenyl nitrene can be trapped to form azepines. researchgate.netnih.gov

Following the initial release of phenyl nitrene, the resulting dibenzothiophene S-oxide can undergo a secondary photolysis. nsf.govresearchgate.net Upon further irradiation, the S-O bond in DBTO cleaves to release ground-state atomic oxygen (O(³P)). nsf.govresearchgate.netresearchgate.net This two-step process highlights the capability of the dibenzothiophene scaffold to serve as a precursor to multiple reactive species.

A computational analysis of the N-phenyl dibenzothiophene sulfoximine system has revealed that the S-N bond is indeed more labile, facilitating the initial release of the nitrene. researchgate.net The subsequent release of atomic oxygen from the sulfoxide (B87167) is a well-documented photochemical reaction. nsf.govresearchgate.net

While 4-phenyldibenzothiophene and its derivatives have been noted for their ability to generate reactive oxygen species (ROS), specifically singlet oxygen, upon UV-A irradiation, the generation of nitrenes is more directly associated with derivatives like sulfoximines. The photochemical generation of nitrenes from precursors has been utilized in techniques such as photoaffinity labeling to study biomolecular interactions.

Table 1: Photochemical Reactions of N-Phenyl Dibenzothiophene Sulfoximine

| Reactant | Irradiation | Primary Products | Secondary Products | Reactive Intermediates |

| N-Phenyl Dibenzothiophene Sulfoximine | UV-A | Phenyl Nitrene + Dibenzothiophene S-oxide | - | Phenyl Nitrene |

| Dibenzothiophene S-oxide | UV-A | Dibenzothiophene + Atomic Oxygen | - | Atomic Oxygen (O(³P)) |

This table summarizes the stepwise photochemical decomposition of N-phenyl dibenzothiophene sulfoximine, a derivative of 2-phenyldibenzothiophene, illustrating the generation of phenyl nitrene and atomic oxygen.

Application of Computational Methods in Material Design

Computational chemistry has become an indispensable tool in the rational design of new materials with tailored properties. medium.comcore.ac.ukmpie.deresearchgate.net Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to predict the electronic and optical properties of molecules before their synthesis, thereby accelerating the discovery of novel materials for various applications, including organic light-emitting diodes (OLEDs). mdpi.comrsc.org

For thiophene-based compounds like 2-phenyldibenzothiophene, computational methods are particularly valuable for predicting their potential as functional materials. mdpi.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap, are crucial determinants of a material's charge transport capabilities and its suitability for use in electronic devices. mdpi.com

Computational studies on thiophene (B33073) analogues have demonstrated the ability to investigate geometries, electronic properties, and aromaticity, which all influence the stability and performance of the resulting materials. mdpi.com For instance, theoretical calculations can elucidate the contribution of quinoidal electronic structures, which can significantly affect the compound's properties. mdpi.com

In the context of material design for OLEDs, computational studies can help in the following ways:

Predicting Emission Colors: By calculating the energy gap between the excited and ground states, it is possible to predict the color of light that a molecule will emit.

Optimizing Charge Transport: Calculations of HOMO and LUMO levels help in designing materials with appropriate energy levels for efficient injection and transport of charge carriers (holes and electrons) in an OLED device.

Assessing Stability: Computational methods can be used to assess the thermal and photochemical stability of a molecule, which are critical for the long-term performance of an OLED. researchgate.net

While specific computational studies on 2-phenyldibenzothiophene for material design are not extensively documented in the search results, the general principles and the successful application of these methods to other thiophene-containing materials strongly suggest their utility. medium.comcore.ac.ukmpie.deresearchgate.netmdpi.com The unique electronic structure arising from the combination of the dibenzothiophene core and the phenyl substituent makes 2-phenyldibenzothiophene an interesting candidate for computational exploration for applications in optoelectronics.

Table 2: Application of Computational Methods in Material Design

| Computational Method | Predicted Properties | Relevance to Material Design |

| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies, electronic structure, aromaticity | Predicts charge transport properties, stability, and reactivity. mdpi.comresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited-state energies, absorption and emission spectra | Predicts optical properties, such as color of emission for OLEDs. mdpi.com |

| Molecular Dynamics (MD) | Morphological and structural properties of materials in condensed phases | Assesses the packing and intermolecular interactions in thin films. |

This table outlines key computational methods and their applications in the design of new materials, with particular relevance to organic electronic materials based on scaffolds like 2-phenyldibenzothiophene.

Chemical Reactivity and Mechanistic Studies of 2 Phenyldibenzothiophene

Investigation of Reaction Pathways and Intermediate Formation

The reactivity of the dibenzothiophene (B1670422) (DBT) core, which is central to 2-Phenyldibenzothiophene, has been a subject of significant investigation, particularly under pyrolytic conditions. While studies specifically on 2-Phenyldibenzothiophene are limited, the pyrolysis of the parent DBT provides a foundational understanding of potential reaction pathways.

Theoretical studies using density functional theory (DFT) on dibenzothiophene pyrolysis have identified several primary reaction pathways. These are often initiated by either H-migration or the rupture of a C-S bond, leading to the formation of biradical intermediates. acs.org Two dominant pyrolysis pathways proceed through the formation of a thiol intermediate, while another involves the direct dissociation of a DBT carbene. acs.org The desulfurization process can occur via the conversion of the thiol intermediate into a three-membered ring containing a C-S-C bond, which then dissociates to release sulfur. acs.org

In the context of 2-Phenyldibenzothiophene, the presence of the phenyl group at the 2-position is expected to influence these pathways. The phenyl substituent can affect the electron distribution within the dibenzothiophene ring system, potentially altering the energetics of C-S bond cleavage and the stability of any resulting radical or carbene intermediates.

Furthermore, reactions involving substitution on the aromatic rings are anticipated. Analogous to its isomer, 4-Phenyldibenzothiophene (B28480), 2-Phenyldibenzothiophene is expected to undergo substitution reactions, such as halogenation or alkylation, where a functional group replaces a hydrogen atom on the aromatic core. The position of this substitution will be directed by the electronic effects of both the fused thiophene (B33073) ring and the phenyl substituent.

Reduction of the sulfone group in oxidized derivatives of dibenzothiophene is also a known reaction pathway. For related compounds, reagents like lithium aluminum hydride and sodium borohydride (B1222165) are used to reduce sulfoxides and sulfones to the parent thiophene.

Photoreactivity and Photorearrangement Mechanisms

The photoreactivity of phenyl-substituted thiophenes is a well-documented phenomenon that provides insight into the potential photochemical behavior of 2-Phenyldibenzothiophene. Studies on the photochemical rearrangement of 2-phenylthiophene (B1362552) to 3-phenylthiophene (B186537) have shown that upon irradiation, a rearrangement of the phenyl group's position on the thiophene ring can occur. researchgate.net

This type of photorearrangement is often proposed to proceed through reactive intermediates. In the case of N-phenyl dibenzothiophene sulfoximine (B86345), a structurally related compound, UV-A irradiation leads to the cleavage of the S-N bond, generating a phenyl nitrene and dibenzothiophene-S-oxide (DBTO). researchgate.net The formation of these reactive intermediates is a key step in the subsequent reactions observed. researchgate.net

For 2-Phenyldibenzothiophene, it is plausible that UV irradiation could induce a rearrangement of the phenyl group between different positions on the dibenzothiophene skeleton. The mechanism for such a rearrangement would likely involve excited states and potentially the formation of transient valence isomers or radical intermediates.

Furthermore, the photochemical generation of reactive oxygen species (ROS) has been observed for the related compound 4-Phenyldibenzothiophene upon UV-A irradiation. This suggests that 2-Phenyldibenzothiophene could also act as a photosensitizer, transferring energy to molecular oxygen to produce singlet oxygen. This photoreactivity has implications for its potential use in photodynamic applications.

The following table summarizes the photochemical behavior of related compounds, which can be extrapolated to understand the potential photoreactivity of 2-Phenyldibenzothiophene.

| Compound | Irradiation Conditions | Observed Reaction | Intermediates | Reference |

| 2-Phenylthiophene | UV light in ethyl ether | Rearrangement to 3-phenylthiophene | Not specified | researchgate.net |

| N-Phenyl Dibenzothiophene Sulfoximine | UV-A light | S-N bond cleavage | Phenyl nitrene, DBTO | researchgate.net |

| 4-Phenyldibenzothiophene | UV-A light | Generation of singlet oxygen | Excited state of 4-PDBT |

Role of Functional Groups in Modulating Reactivity

The reactivity of 2-Phenyldibenzothiophene is fundamentally governed by the interplay of its constituent functional groups: the dibenzothiophene core and the phenyl substituent.

The dibenzothiophene moiety is a sulfur-containing heterocyclic aromatic system. The sulfur atom, with its lone pairs of electrons, can be oxidized to form a sulfoxide (B87167) (DBTO) and subsequently a sulfone. This oxidation state significantly alters the electronic properties and reactivity of the molecule. For instance, dibenzothiophene-S-oxide can generate an oxygen atom in the triplet state (O(3P)) upon UV-A irradiation. researchgate.net

The phenyl group at the 2-position acts as a significant electronic modifier of the dibenzothiophene system. Through resonance and inductive effects, it influences the electron density distribution across the aromatic rings. This, in turn, affects the susceptibility of different positions to electrophilic or nucleophilic attack. For example, in substitution reactions, the phenyl group will help direct incoming reagents to specific positions on the dibenzothiophene core.

In photochemical reactions, the phenyl group is directly involved in the observed rearrangements. The migration of the phenyl group in 2-phenylthiophene demonstrates its active participation in the photochemical transformation. researchgate.net The electronic nature of substituents on the phenyl ring itself could further modulate this reactivity.

The following table outlines the key functional groups and their roles in the reactivity of 2-Phenyldibenzothiophene and related structures.

| Functional Group / Moiety | Role in Reactivity | Examples of Influence | Reference |

| Dibenzothiophene Core | Site of oxidation, core for substitution reactions, involved in pyrolysis pathways. | Oxidation to sulfoxide and sulfone; C-S bond cleavage in pyrolysis. | acs.org, |

| Phenyl Substituent | Modulates electronic properties, directs substitution, participates in photorearrangements. | Directs incoming electrophiles; migrates to different positions upon irradiation. | researchgate.net |

| Sulfoxide/Sulfone Group (in oxidized derivatives) | Alters electronic properties, can be a source of reactive species. | Generation of atomic oxygen from DBTO upon irradiation. | researchgate.net |

Applications and Advanced Materials Research Incorporating 2 Phenyldibenzothiophene

Development of Organic Electronic Materials

Organic electronics is a rapidly advancing field focused on carbon-based materials for applications in lighting, power generation, and circuitry. sigmaaldrich.com Thiophene-based molecules, including 2-phenyldibenzothiophene, are foundational in this research due to their tunable electronic properties and potential for creating low-cost, flexible devices. sigmaaldrich.comfrontiersin.org

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that utilizes a sensitizing dye adsorbed onto a semiconductor photoanode, typically titanium dioxide (TiO2), to convert light into electricity. mdpi.comrsc.org To enhance the efficiency and performance of DSSCs, co-sensitizers are often employed alongside the primary dye.

Research has demonstrated the use of a 2-phenyldibenzothiophene derivative as an effective co-sensitizer in DSSCs. tib.eu In one study, a molecule featuring a phenyl-dibenzothiophene-phenyl (Ph-DBT-Ph) unit was used in conjunction with a main ruthenium-based dye. tib.eusemanticscholar.org The inclusion of this co-sensitizer led to a notable improvement in the power conversion efficiency (PCE) of the solar cell. The data below illustrates the photovoltaic performance enhancement.

Table 1: Photovoltaic Parameters of DSSCs with and without 2-Phenyldibenzothiophene-based Co-sensitizer Data sourced from studies on ruthenium-based DSSCs. semanticscholar.org

| Sensitizer Configuration | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) |

| Main Dye Only | 13.98 | 0.70 | 0.69 | 6.76 |

| Main Dye + Ph-DBT-Ph Co-sensitizer | 15.01 | 0.70 | 0.70 | 7.36 |

Organic Light-Emitting Diodes (OLEDs) are devices that emit light when an electric current is passed through a thin film of organic material. Dibenzothiophene (B1670422) derivatives are valuable as host materials in the emissive layer of OLEDs. vulcanchem.comresearchgate.net The rigid and planar structure of the dibenzothiophene core provides good thermal stability and charge transport properties.

While research often explores various isomers, the phenyldibenzothiophene scaffold is recognized for its utility in OLEDs. google.com For instance, combining a dibenzothiophene core with other molecular fragments like carbazole (B46965) has led to the development of new bipolar host materials for high-performance OLEDs. researchgate.net The properties of these materials are crucial for achieving efficient and stable light emission.

Organic semiconductors are the active components in organic field-effect transistors (OFETs) and other electronic devices. ep2-bayreuth.de Thiophene-based materials are widely studied for these applications. sigmaaldrich.com Derivatives of dibenzothiophene have been synthesized and utilized as solution-processable small molecular organic semiconductors. mdpi.com

For example, a semiconductor based on a 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene structure, which incorporates the dibenzothiophene moiety, has been used in OFETs. mdpi.com These devices exhibited p-channel behavior with respectable hole mobility and a high on/off current ratio, demonstrating the potential of such sulfur-containing aromatic compounds in semiconductor applications. mdpi.com The development of bulky end-capped benzothienobenzothiophenes, a related class of compounds, has also led to high-performance organic semiconductors with impressive charge carrier mobilities. nih.gov

Building Blocks for Organic Light-Emitting Diodes (OLEDs) (Inferred from general organic electronics context)

Geochemical Research and Environmental Tracing

In the field of organic geochemistry, phenyldibenzothiophenes (PhDBTs) are important polycyclic aromatic hydrocarbons found in petroleum and sedimentary organic matter. researchgate.netuj.edu.pl Their distribution and relative abundance provide valuable information about the history of organic matter in geological settings. africaresearchconnects.comcas.cn

Thermal maturity refers to the extent of heat-induced alteration of organic matter in sedimentary rocks over geological time. The relative concentrations of different PhDBT isomers change systematically with increasing temperature and burial depth. uj.edu.pl This makes them effective indicators for assessing the thermal maturity of source rocks and crude oils. africaresearchconnects.comresearchgate.net

Studies on coal and sedimentary rock samples have identified that the ratios of specific isomers, particularly 2-phenyldibenzothiophene, can be correlated with vitrinite reflectance (%Ro), a standard measure of thermal maturity. researchgate.net Two specific maturity parameters have been proposed based on these relationships.

Table 2: Phenyldibenzothiophene (PhDBT) Ratios as Thermal Maturity Indicators Based on geochemical data from coal samples. researchgate.net

| Maturity Parameter | Formula | Correlation with Vitrinite Reflectance (%Rc) | Applicable Maturity Range |

| PhDR1 | 2-PhDBT / 4-PhDBT | %Rc = 0.60 × PhDR1 + 1.00 | ≥1.00 %Ro |

| PhDR2 | (2-PhDBT + 3-PhDBT) / 4-PhDBT | %Rc = 0.30 × PhDR2 + 1.00 | ≥1.00 %Ro |

For high maturity coals (≥0.96 %Ro), both the PhDR1 and PhDR2 ratios increase progressively with rising thermal maturity. researchgate.net This predictable change allows geochemists to quantitatively assess the maturation level of source rocks, which is crucial for petroleum exploration.

The formation of phenyldibenzothiophenes in geological environments is believed to be a result of diagenetic or catagenetic processes, meaning they are formed from precursor organic molecules after deposition and during burial. uj.edu.plcas.cn They have not been found in living organisms, and their concentration typically increases as organic matter matures. uj.edu.pl

The distribution of PhDBT isomers provides clues about their formation. At lower maturity levels, a wider range of isomers, including the kinetically favored 1- and 4-phenyldibenzothiophenes, are present. uj.edu.pl This suggests that low regioselectivity reactions, such as free-radical phenylation, are involved in their initial formation. uj.edu.pl As maturity increases, the isomeric distribution shifts towards the more thermodynamically stable isomers like 2-phenyldibenzothiophene. researchgate.net It is also noted that PhDBTs often occur alongside phenyldibenzofurans, suggesting they may form under similar conditions, possibly involving the diagenetic or catagenetic oxidation of organic matter. cas.cn

Utilization as Thermal Maturity Indicators in Sedimentary Organic Matter

Novel Materials Design and Synthesis Leveraging 2-Phenyldibenzothiophene Scaffolds

The rigid, planar, and electron-rich structure of the dibenzothiophene (DBT) core makes it a highly valuable scaffold in the design and synthesis of novel materials for advanced applications. Its inherent thermal stability and electrochemical properties provide a robust foundation for building complex functional molecules. acs.org The introduction of a phenyl group at the 2-position of the dibenzothiophene moiety, creating 2-phenyldibenzothiophene, allows for further modulation of these characteristics. This strategic functionalization expands the potential applications of the DBT core, particularly in the field of organic electronics. Researchers have successfully incorporated substituted dibenzothiophene units into bipolar host materials for Organic Light-Emitting Diodes (OLEDs) and as key components in organic sensitizers for solar cells. researchgate.netrsc.org The synthesis of such materials often involves palladium-catalyzed cross-coupling reactions, which offer efficient and selective routes to these complex aromatic systems. molaid.com

Structure-Property Relationships in Advanced Material Systems

The design of effective materials based on 2-phenyldibenzothiophene hinges on a deep understanding of the relationship between molecular structure and the resulting physical and electronic properties. The strategic placement of substituents on the dibenzothiophene core and the attached phenyl group can precisely tune the material's performance characteristics for specific applications.

Key Structure-Property Correlations:

Electronic Properties: The electronic nature of materials incorporating the dibenzothiophene scaffold is heavily influenced by its constituent parts. The sulfur atom in the thiophene (B33073) ring, by virtue of its electronegativity and available d-orbitals, significantly impacts charge transport properties when compared to analogous structures containing dibenzofuran. Attaching electron-donating or electron-withdrawing groups to the phenyldibenzothiophene framework allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, in a series of triphenylethylene (B188826) derivatives incorporating a 4-phenyldibenzothiophene (B28480) unit, the HOMO energy levels were consistently found to be between -5.61 and -5.66 eV, with LUMO/HOMO energy gaps in the narrow range of 3.18-3.22 eV. nih.gov This demonstrates the predictable tuning achievable with the DBT core.

Photophysical Properties: The rigid and extended π-conjugated system of phenyldibenzothiophene derivatives makes them excellent candidates for luminescent materials. By attaching other chromophoric units, it is possible to design molecules with unique photophysical behaviors such as aggregation-induced emission (AIE). nih.gov AIE compounds are non-emissive in solution but become highly fluorescent in an aggregated or solid state. nih.gov Derivatives of 4-phenyldibenzothiophene have been shown to exhibit strong blue light emission in the solid state, with maximum fluorescence emission wavelengths between 443 to 461 nm. nih.gov

Thermal Stability: A critical requirement for materials used in electronic devices is high thermal stability. The inherent rigidity of the fused ring system of dibenzothiophene contributes to the exceptional thermal robustness of its derivatives. Materials built with a dibenzothiophene core have demonstrated high decomposition temperatures, often in the range of 432-534 °C, making them suitable for the high-temperature operating conditions of devices like OLEDs. nih.gov

The following table summarizes key structure-property relationships observed in materials containing a phenyldibenzothiophene scaffold.

| Derivative Family | Key Structural Feature | Observed Property / Finding |

| Triphenylethylene-Dibenzothiophene Hybrids | 4-Phenyldibenzothiophene unit attached to a triphenylethylene core. | Strong blue fluorescence in the solid state (443-461 nm); High thermal stability (Td = 432-534 °C); Aggregation-Induced Emission (AIE) characteristics. nih.gov |

| Dibenzothiophene-Carbazole Hybrids | Combination of substituted dibenzothiophene and carbazole units. | Creation of bipolar host materials suitable for OLED applications. researchgate.net |

| Phenyl-Dibenzothiophene-Phenyl (Ph-DBT-Ph) Sensitizers | A central 2,8-disubstituted dibenzothiophene core flanked by phenyl groups. | The DBT moiety provides distinguishable delocalization for intramolecular charge transfer, making it an effective building block for dye-sensitized solar cell (DSSC) sensitizers. rsc.org |

| N-phenyl dibenzothiophen-4-amine | An amine linkage at the 4-position of the dibenzothiophene core. | The presence of the sulfur atom in the DBT core alters charge transport properties compared to dibenzofuran-based analogues. |

Integration into Composite and Hybrid Materials

Hybrid materials are advanced substances composed of at least two components, typically organic and inorganic, that are intimately mixed on a molecular or nanoscale level. bsz-bw.de This integration creates materials that possess a combination of the properties of the parent components or, in many cases, entirely new functionalities. edi-info.irnumberanalytics.com The unique electronic and photophysical properties of 2-phenyldibenzothiophene and its derivatives make them ideal organic components for integration into such advanced composite and hybrid systems.

The primary method for integration involves using the 2-phenyldibenzothiophene derivative as a functional dopant or a structural building block within a larger matrix. This matrix can be an inorganic semiconductor, a polymer, or another organic material.

Examples of Integration:

Polymer-Based Composites: 2-Phenyldibenzothiophene derivatives can be incorporated into polymer matrices to create functional composites. By physically blending or chemically bonding these molecules to a polymer backbone, properties such as luminescence, charge transport, or thermal stability can be imparted to the bulk material. For instance, a polymer doped with a 2-phenyldibenzothiophene derivative exhibiting AIE could be used to fabricate solid-state sensors or emissive layers in light-emitting devices. The integration of such functional molecules can lead to materials with improved mechanical and thermal properties while adding specific functionalities. numberanalytics.com

The table below outlines how dibenzothiophene derivatives are integrated into hybrid material systems.

| Hybrid System Type | Role of Dibenzothiophene Derivative | Matrix / Other Components | Resulting Advantage |

| Co-sensitized Dye-Sensitized Solar Cell (DSSC) | Metal-free organic co-sensitizer with a Ph-DBT-Ph core. | Titanium dioxide (TiO₂) nanoparticles; Ruthenium(II) sensitizer. | Enhanced light-harvesting, suppressed charge recombination, and improved overall power conversion efficiency. rsc.org |

| Polymer Light-Emitting Diode (PLED) (Potential) | Emissive dopant or structural component of a light-emitting polymer. | Host polymer matrix (e.g., polystyrene, polycarbonate). | Imparts specific color emission (e.g., blue), enhances thermal stability, and improves device lifetime. nih.gov |

| Functional Polymer Composite (Potential) | Functional filler to introduce specific optical or electronic properties. | Thermoplastic or thermosetting polymer matrix. | Creation of materials with tailored properties like fluorescence for sensing or enhanced conductivity. numberanalytics.com |

Future Directions and Emerging Research Avenues for 2 Phenyldibenzothiophene

Exploration of New Synthetic Methodologies and Catalytic Transformations

The development of efficient and sustainable synthetic routes is paramount for the widespread investigation and application of 2-phenyldibenzothiophene. While traditional methods like Suzuki-Miyaura and Ullmann couplings using dibenzothiophene (B1670422) derivatives and phenylboronic acids have been employed, the focus is shifting towards greener and more atom-economical approaches.

Future research will likely prioritize the following:

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. nih.gov The design of novel multicomponent reactions for the one-pot synthesis of 2-phenyldibenzothiophene and its derivatives is a promising area.

Catalytic C-H Arylation: Direct arylation of the dibenzothiophene core with a phenyl group via C-H activation would be a highly efficient strategy, avoiding the need for pre-functionalized starting materials. Research into new catalysts, potentially based on earth-abundant metals, will be crucial for advancing this methodology.

Photocatalysis and Flow Chemistry: Light-promoted reactions and the use of continuous flow reactors can offer milder reaction conditions, improved selectivity, and enhanced scalability. researchgate.net Exploring photocatalytic pathways for the synthesis of 2-phenyldibenzothiophene could lead to more sustainable and controlled manufacturing processes.

A key challenge in synthesizing high-quality crystalline materials like 2-phenyldibenzothiophene is achieving reproducible procedures. rsc.org The development of "two-in-one" molecular design strategies, where the monomer design itself optimizes synthetic conditions, could be a valuable approach. rsc.org

Advanced Characterization Techniques for In-Situ and Operando Studies

To fully understand the structure-property relationships and behavior of 2-phenyldibenzothiophene in various applications, advanced characterization techniques are indispensable. While standard techniques provide valuable information, the trend is moving towards in-situ and operando studies, which allow for the observation of materials under real-time operating conditions. nih.govresearchgate.net

Key techniques that will drive future research include:

In-Situ/Operando Spectroscopy: Techniques like in-situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide real-time information on the electronic and local atomic structure of 2-phenyldibenzothiophene during chemical reactions or within a device. mdpi.comcnrs.fr This is particularly relevant for understanding degradation mechanisms in organic electronic devices.

Advanced Microscopy: High-resolution imaging techniques such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can provide insights into the molecular packing and surface morphology of 2-phenyldibenzothiophene thin films, which is critical for optimizing device performance. gtu.edu.trtaylorfrancis.com

Time-Resolved Spectroscopy: Probing the excited-state dynamics of 2-phenyldibenzothiophene using techniques like transient absorption spectroscopy is essential for understanding its photophysical properties and potential in applications like organic light-emitting diodes (OLEDs).

The table below summarizes some of the key advanced characterization techniques and their potential applications in the study of 2-phenyldibenzothiophene.

| Technique | Information Obtained | Relevance to 2-Phenyldibenzothiophene |

| In-Situ/Operando X-ray Absorption Spectroscopy (XAS) | Electronic structure, local atomic environment | Understanding reaction mechanisms and degradation pathways in real-time. mdpi.com |

| In-Situ/Operando X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states | Monitoring surface chemistry and interfacial interactions in devices. mdpi.com |

| Scanning Tunneling Microscopy (STM) | Atomic-scale surface topography, electronic states | Visualizing molecular arrangement and defects in thin films. gtu.edu.tr |

| Atomic Force Microscopy (AFM) | High-resolution surface morphology | Characterizing the nanoscale structure of films for electronic applications. taylorfrancis.com |

| Time-Resolved Photoluminescence | Excited-state lifetime, emission dynamics | Evaluating its potential as an emitter or host material in OLEDs. |

Multiscale Computational Modeling and Data-Driven Research

Computational modeling has become an indispensable tool in materials science, enabling the prediction of material properties and the elucidation of complex phenomena at multiple length and time scales. kuleuven.benih.gov For 2-phenyldibenzothiophene, multiscale modeling can bridge the gap from molecular-level properties to device-level performance.

Future computational efforts will likely focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the electronic structure, optical properties, and reactivity of 2-phenyldibenzothiophene and its derivatives. researchgate.net This can guide the design of new molecules with tailored properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and charge transport properties of 2-phenyldibenzothiophene in the solid state. nih.govpepris.com This is crucial for understanding its performance in electronic devices.

Device-Level Modeling: Integrating the results from quantum chemical and MD simulations into device-level models can help to predict the performance of, for example, OLEDs incorporating 2-phenyldibenzothiophene.

The rise of big data and machine learning offers new opportunities for data-driven research in this area. researchgate.net By analyzing large datasets from experiments and computations, it may be possible to identify hidden correlations between molecular structure, processing conditions, and material properties, accelerating the discovery of new high-performance materials. campusgroups.comarxiv.org

Interdisciplinary Research with Other Scientific Domains

The full potential of 2-phenyldibenzothiophene can only be realized through collaboration across different scientific disciplines. nih.gov Its unique combination of a dibenzothiophene core and a phenyl substituent makes it an interesting candidate for a variety of applications, requiring expertise from different fields.

Emerging interdisciplinary research avenues include:

Organic Electronics: Collaboration with physicists and engineers is essential for the development and optimization of electronic devices such as OLEDs and organic field-effect transistors (OFETs) that utilize 2-phenyldibenzothiophene as a host, emitter, or charge-transporting material. google.com

Medicinal Chemistry: While outside the primary focus of this article, the dibenzothiophene scaffold is present in some biologically active molecules. Interdisciplinary research with biochemists and pharmacologists could explore the potential of 2-phenyldibenzothiophene derivatives in drug discovery.

Geochemistry: Dibenzothiophenes and their alkylated derivatives are used as indicators for the origin, depositional environments, and thermal maturity of crude oils. researchgate.netsciopen.com Collaboration with geochemists could lead to a better understanding of the formation and distribution of these compounds in geological samples.

By fostering these interdisciplinary collaborations, the scientific community can unlock new applications and deepen the fundamental understanding of 2-phenyldibenzothiophene and related materials.

Q & A

Q. How can computational methods (e.g., DFT) predict the electronic properties of 2-Phenyldibenzothiophene derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps, charge distribution, and absorption spectra. Validation involves comparing computed λₘₐₓ values with experimental UV-Vis data. Molecular dynamics simulations further assess conformational stability in solvent environments. For derivatives with electron-withdrawing groups (e.g., NO₂), time-dependent DFT (TD-DFT) predicts redshifted absorption bands, guiding applications in optoelectronics .

Q. What experimental strategies resolve contradictions in reported photophysical data for 2-Phenyldibenzothiophene?

- Methodological Answer : Discrepancies in fluorescence quantum yields or lifetimes often arise from impurities or solvent effects. Mitigation includes:

- Sample Purity : Recrystallization from ethanol/dichloromethane mixtures and elemental analysis (C, H, S ±0.3%).

- Instrument Calibration : Use standardized fluorophores (e.g., quinine sulfate) to calibrate spectrofluorometers.

- Solvent Deoxygenation : Sparge solvents with nitrogen to eliminate oxygen quenching artifacts.

Replicating studies across independent labs with shared protocols ensures data robustness .

Q. How does the steric and electronic environment of 2-Phenyldibenzothiophene influence its reactivity in catalytic applications?

- Methodological Answer : The dibenzothiophene core’s planar structure facilitates π-π interactions in catalytic substrates, while the phenyl substituent introduces steric hindrance. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials (~1.2 V vs. Ag/AgCl) linked to sulfur’s electron-donating effects. Reactivity in Suzuki-Miyaura couplings is tested by varying aryl halides and monitoring turnover frequencies (TOF) via GC-MS. Comparative studies with unsubstituted dibenzothiophene isolate steric vs. electronic contributions .

Q. What are the best practices for evaluating the environmental toxicity of 2-Phenyldibenzothiophene?

- Methodological Answer : Acute toxicity is assessed using Daphnia magna bioassays (EC₅₀ values) under OECD Guideline 202. Degradation pathways are studied via HPLC-MS/MS to identify metabolites (e.g., sulfoxide derivatives). Long-term ecotoxicological impact requires microcosm experiments simulating soil/water systems. Safety protocols mandate fume hood use, PPE (nitrile gloves, lab coats), and waste neutralization with 10% sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.